molecular formula C8H12O B154755 Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- CAS No. 1767-84-6

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-

Cat. No. B154755
CAS RN: 1767-84-6
M. Wt: 124.18 g/mol
InChI Key: SEHHTJURFQTXSZ-UHFFFAOYSA-N
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Description

“Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-” is a chemical compound with the formula C8H12O . It is also known by other names such as “Ketone, methyl 2-methyl-1-cyclopenten-1-yl”, “1-Acetyl-2-methylcyclopentene”, “1-Acetyl-2-methyl-1-cyclopentene”, and "1-Acetyl-2-methyl-2-cyclopentene" .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-” consists of a cyclopentene ring with a methyl group and an acetyl group attached . The molecular weight of this compound is 124.1803 .


Physical And Chemical Properties Analysis

“Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-” has a molecular weight of 124.18 . It has a density of 0.9542 g/cm3 . The boiling point of this compound is 189 °C .

Scientific Research Applications

Photochemistry and Structural Studies

  • Ethanone derivatives, such as adamantylacetophenones, have been explored for their photochemical reactions and crystal structures. Their conformations and reactivity under light exposure offer insights into potential applications in materials science and photochemistry (Fu, Scheffer, Trotter, & Yang, 1998).

Catalytic Behavior in Ethylene Reactivity

  • Ethanone-based compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to create tridentate ligands for iron(II) and cobalt(II) dichloride complexes. These complexes exhibit significant catalytic activities, particularly in ethylene reactivity, demonstrating the potential of ethanone derivatives in industrial catalysis (Sun et al., 2007).

Anticholinesterase Activities

  • Research on tetrazole derivatives of ethanone, such as 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone, has shown promising anticholinesterase activities. This suggests potential therapeutic applications in neurodegenerative diseases where cholinesterase inhibitors are beneficial (Mohsen et al., 2014).

Anticandidal Activity and Cytotoxicity

  • Tetrazole derivatives of ethanone have also been investigated for their anticandidal activity, showing potency against fungal infections with minimal cytotoxic effects. This indicates their potential as antifungal agents (Kaplancıklı et al., 2014).

Vibrational and Electronic Properties

  • The vibrational and electronic properties of ethanone derivatives, such as 1-(3-methylthiophen-2-yl)ethanone, have been studied using density functional theory, revealing insights into their stability and reactivity. Such studies are crucial in material science and molecular engineering (Rao et al., 2018).

Cholinesterase Enzyme Inhibitory Activity

  • Certain ethanone derivatives, like 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone, exhibit inhibitory activity against cholinesterase enzymes. This opens avenues for pharmaceutical applications in treating conditions like Alzheimer's disease (Mehdi et al., 2013).

Synthesis of Functionally Substituted Triazoles

  • Ethanone compounds are used in the selective synthesis of triazoles, demonstrating their role in creating specialized chemical structures for various industrial and research applications (Golobokova, Proidakov, & Kizhnyaev, 2020).

Antioxidant and Antibacterial Properties

  • Novel sulfanyl derivatives of ethanone show high antioxidant and antibacterial activities, indicating their potential in developing new therapeutic agents (Sarac, Orek, & Koparır, 2020).

properties

IUPAC Name

1-(2-methylcyclopent-2-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h4,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHHTJURFQTXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015945
Record name 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-

CAS RN

1767-84-6
Record name 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Shi, Y Yang, W Piekoszewski, J Zeng… - … journal of food …, 2020 - Wiley Online Library
The coagulation mechanism and quality characteristics of tofu depend on the choice of coagulant. The effects of using magnesium chloride (MgCl 2 ), calcium sulphate (Ca SO 4 ), …
Number of citations: 26 ifst.onlinelibrary.wiley.com
N Yassaa, BY Meklati, E Brancaleoni, M Frattoni… - Atmospheric …, 2001 - Elsevier
For the first time, polar and non-polar organic compounds from C 4 to C 20 have been identified and quantified in one urban and two saharan sites located in Algeria. They were …
Number of citations: 63 www.sciencedirect.com

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